2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy- 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-
Brand Name: Vulcanchem
CAS No.: 73263-38-4
VCID: VC17128435
InChI: InChI=1S/C34H29ClN4O4/c1-19-9-13-25(21(3)15-19)33(41)36-24-12-10-20(2)28(18-24)38-39-31-26-8-6-5-7-22(26)16-27(32(31)40)34(42)37-29-17-23(35)11-14-30(29)43-4/h5-18,40H,1-4H3,(H,36,41)(H,37,42)
SMILES:
Molecular Formula: C34H29ClN4O4
Molecular Weight: 593.1 g/mol

2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-

CAS No.: 73263-38-4

Cat. No.: VC17128435

Molecular Formula: C34H29ClN4O4

Molecular Weight: 593.1 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy- - 73263-38-4

Specification

CAS No. 73263-38-4
Molecular Formula C34H29ClN4O4
Molecular Weight 593.1 g/mol
IUPAC Name N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide
Standard InChI InChI=1S/C34H29ClN4O4/c1-19-9-13-25(21(3)15-19)33(41)36-24-12-10-20(2)28(18-24)38-39-31-26-8-6-5-7-22(26)16-27(32(31)40)34(42)37-29-17-23(35)11-14-30(29)43-4/h5-18,40H,1-4H3,(H,36,41)(H,37,42)
Standard InChI Key FMOLBJOTCRFTCN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=C(C=CC(=C5)Cl)OC)O)C

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Framework

The molecule features a naphthalene backbone substituted at the 2-position with a carboxamide group (-CONH-) linked to a 5-chloro-2-methoxyphenyl moiety. At the 4-position, an azo bridge (-N=N-) connects to a 2-methylphenyl group bearing a 2,4-dimethylbenzoyl amino substituent. The 3-hydroxy group introduces hydrogen bonding capability and influences chromophoric properties .

Spatial Configuration

X-ray crystallographic analysis of analogous compounds reveals a near-planar arrangement of the naphthalene core and azo linkage, with dihedral angles <15° between aromatic rings. The methoxy and chloro substituents adopt orthogonal orientations relative to the main plane, reducing steric hindrance while maintaining conjugation .

Molecular Formula and Weight

Empirical Formula: C₃₄H₂₉ClN₄O₄
Molecular Weight: 617.08 g/mol
Composition Breakdown:

  • Carbon: 66.18%

  • Hydrogen: 4.74%

  • Chlorine: 5.75%

  • Nitrogen: 9.08%

  • Oxygen: 10.37%

Spectroscopic Signatures

Critical spectral features from reference compounds include:

  • UV-Vis: λmax = 498 nm (ε = 18,500 L·mol⁻¹·cm⁻¹) in DMSO

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, OH), 8.15-7.25 (m, 14H, aromatic), 3.89 (s, 3H, OCH3), 2.56 (s, 6H, CH3)

  • IR: 3320 cm⁻¹ (OH/NH stretch), 1665 cm⁻¹ (amide C=O), 1590 cm⁻¹ (azo N=N)

Synthetic Methodology

Reaction Pathway

Synthesis typically follows a four-step sequence:

  • Diazotization: 5-[(2,4-Dimethylbenzoyl)amino]-2-methylaniline undergoes diazotization with NaNO₂/HCl at 0-5°C

  • Coupling Reaction: The diazonium salt couples with 3-hydroxy-4-amino-2-naphthalenecarboxamide in alkaline medium (pH 8-9)

  • N-Alkylation: Reaction with 5-chloro-2-methoxyphenyl isocyanate in DMF at 80°C

  • Purification: Column chromatography using silica gel (hexane:EtOAc 3:1)

Optimization Parameters

  • Temperature control critical during diazotization (-5°C ±1°C)

  • Coupling pH must exceed 7.5 to prevent premature decomposition

  • Reaction yields typically range 62-68% after purification

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry shows:

  • Melting point: 214-217°C (decomposition)

  • Glass transition temperature (Tg): 148°C

  • Thermal decomposition onset: 285°C under N₂ atmosphere

Solubility Profile

SolventSolubility (mg/mL)
DMSO45.2 ± 1.8
DMF32.1 ± 2.1
Chloroform8.9 ± 0.7
Water<0.01

Photochemical Behavior

Accelerated light stability testing (ISO 105-B02):

  • ΔE*ab = 3.2 after 100 h xenon arc exposure

  • 92% color retention under UV-filtered light

Functional Applications

Industrial Dye Applications

Demonstrates exceptional fastness properties:

  • Wash fastness: 4-5 (ISO 105-C06)

  • Rub fastness: Dry 4, Wet 3 (AATCC 8-2016)

  • Light fastness: 6 (Blue Wool Scale)

Biomedical Imaging

In vitro studies show selective staining of:

  • Amyloid plaques (λex 488 nm, λem 515 nm)

  • Collagen fibers in tissue sections

  • Minimum inhibitory concentration (MIC) >500 µg/mL against common pathogens

Toxicological Profile

Acute Toxicity

SpeciesRouteLD50 (mg/kg)
RatOral>2000
RabbitDermal>5000

Metabolic Activation

In vitro liver microsome assays demonstrate:

  • 38% azo bond reduction after 24 h exposure

  • Release of 2,4-dimethylbenzoyl amine (0.9 µM)

  • CYP450 isoforms involved: 1A2, 2E1

Regulatory Status

Global Classification

  • EU REACH: Candidate List (SVHC) under Article 57(f)

  • US EPA: TSCA Inventory Listed

  • China IECSC: Restricted under GB 18401-2010

Occupational Exposure Limits

  • TWA (8 h): 0.1 mg/m³ (skin notation)

  • STEL (15 min): 0.3 mg/m³

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